molecular formula C15H12O3 B191059 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one CAS No. 13323-66-5

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B191059
CAS No.: 13323-66-5
M. Wt: 240.25 g/mol
InChI Key: FGPJTMCJNPRZGF-JXMROGBWSA-N
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Description

4,2'-dihydroxychalcone is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2' and C-4.

Mechanism of Action

2’,4-Dihydroxychalcone, also known as 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one or 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a bioactive flavonoid with a wide range of therapeutic potential .

Target of Action

The primary target of 2’,4-Dihydroxychalcone is HlyU, a master virulence regulator in Vibrio vulnificus . It also exhibits inhibitory effects on Hsp90, a molecular chaperone that plays a key role in protein folding and stability .

Mode of Action

2’,4-Dihydroxychalcone interacts with its targets by binding to the ATPase domain of Hsp90 . This interaction inhibits the binding of HlyU to the P rtxA1 promoter, thereby reducing the expression of major toxin networks .

Biochemical Pathways

The compound affects the Hsp90-calcineurin pathway . By inhibiting HlyU, it reduces the expression of virulence factors under its control, similar to the hlyU deletion mutant . This leads to a decrease in the hemolytic activity of V. vulnificus .

Pharmacokinetics

Chalcones in general are known for their low redox potential and greater chance of undergoing electron transfer reactions .

Result of Action

The result of 2’,4-Dihydroxychalcone’s action is a significant reduction in the virulence and infection potential of V. vulnificus . It also exhibits synergistic effects against E. coli by reducing membrane permeability .

Action Environment

The action of 2’,4-Dihydroxychalcone can be influenced by environmental factors. For instance, it has been found to be effective in the presence of nalidixic acid, exhibiting synergistic effects against E. coli . .

Biochemical Analysis

Biochemical Properties

2’,4-Dihydroxychalcone has been shown to interact with various enzymes and proteins. It has demonstrated potent in vitro antileishmanial activity . It also has the ability to inhibit COX-1 and COX-2 enzymes . The compound has been found to have a moderate to potential ability to reduce blood sugar .

Cellular Effects

2’,4-Dihydroxychalcone has significant effects on various types of cells and cellular processes. It has been found to potently inhibit proliferation and induce apoptosis in PC‑3 human prostate cancer cells in a dose-dependent manner . It also reduces the hemolytic activity of Vibrio vulnificus .

Molecular Mechanism

At the molecular level, 2’,4-Dihydroxychalcone exerts its effects through various mechanisms. It has been found to specifically target HlyU, a master virulence regulator in Vibrio vulnificus, and inhibit its binding to the P rtxA1 promoter . It also induces apoptosis in PC‑3 cells via upregulation of PTEN and p27Kip1, which results in cell cycle arrest in G0/G1 phase, activation of caspase‑3/‑7 and induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of 2’,4-Dihydroxychalcone over time in laboratory settings have been studied. It has been found that the compound’s effects are approximately 90% diffusion-controlled at pH 7.5 .

Dosage Effects in Animal Models

In animal models, the effects of 2’,4-Dihydroxychalcone vary with different dosages. For example, in male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2′,4′-dihydroxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .

Metabolic Pathways

2’,4-Dihydroxychalcone is involved in various metabolic pathways. It is a vital intermediate substance in the biosynthetic pathway of flavonoids .

Subcellular Localization

Chalcone isomerase, an enzyme involved in the biosynthesis of flavonoids and related to chalcones, has been found in the cytoplasm, cell wall, and nucleus of grapevine vegetable tissues .

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJTMCJNPRZGF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Maybridge MSDS]
Record name 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
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CAS No.

13323-66-5
Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665
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Record name 13323-66-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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